molecular formula C20H17N3O5S B2834409 (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1298036-06-2

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Cat. No. B2834409
CAS RN: 1298036-06-2
M. Wt: 411.43
InChI Key: URLZPPFZQMQBAG-UHFFFAOYSA-N
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Description

The compound “(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and one nitrogen atom . The compound also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of isoxazolines, such as this compound, often involves the use of 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide (including in situ-generated nitrile oxide) as dipoles . Allyl compounds play the role of dipolarophile precursors in these reactions .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring and a pyrazole ring, both of which are five-membered rings. The isoxazole ring contains three carbon atoms and one oxygen and one nitrogen atom, while the pyrazole ring contains three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition, double bond migration, metathesis, and the use of nitrile oxide . These reactions can be either concerted or stepwise, and their regio- and stereoselectivity are important considerations .

Scientific Research Applications

Future Directions

Isoxazolines have broad utility in medicine, agriculture, and other fields . The development of new methods for their synthesis, including the use of 1,3-dipolar cycloaddition, remains an important area of research . Further studies could also explore the biological activity of this compound and its potential applications.

properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-25-16-6-5-12(8-18(16)26-2)17-9-13(23-28-17)11-27-20(24)15-10-14(21-22-15)19-4-3-7-29-19/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZPPFZQMQBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=C3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

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